

(1E)-CFI-400437 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (1E)-CFI-400437 dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of **(1E)-CFI-400437 dihydrochloride**, a potent and selective inhibitor of Polo-like kinase 4 (PLK4). This document is intended to serve as a core resource for researchers in oncology, cell biology, and drug discovery.

Molecular Structure and Physicochemical Properties

(1E)-CFI-400437 is an indolinone-derived, ATP-competitive kinase inhibitor.^[1] The dihydrochloride salt is the form commonly used in research settings.

Chemical Structure

IUPAC Name: 5-Methoxy-3-(3-{2-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-vinyl}-1H-indazol-6-ylmethylene)-1,3-dihydro-indol-2-one dihydrochloride^[2]

(1E)-CFI-400437 Chemical Structure

Physicochemical Data

Property	Value	Reference(s)
Chemical Formula	C ₂₉ H ₃₀ Cl ₂ N ₆ O ₂	[2]
Molecular Weight	565.50 g/mol	[2]
CAS Number	1247000-76-5 (dihydrochloride)	[2]
1169211-37-3 (free base)	[2]	
Appearance	Solid powder	[2]
Purity	>98%	[2]
Solubility	DMSO: ≥ 25 mg/mL	[3]
Water: 2 mg/mL	[3]	
Ethanol: Insoluble	[3]	
Storage Conditions (Powder)	Short term (days to weeks): 0 - 4°C, dry and dark	[2]
Long term (months to years): -20°C	[2]	
Storage Conditions (Stock Solution)	-80°C: up to 6 months	[4]
-20°C: up to 1 month	[4]	

Biological Activity and Mechanism of Action

(1E)-CFI-400437 is a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[2][5] Inhibition of PLK4 leads to defects in centrosome duplication, which can induce mitotic catastrophe and apoptosis in cancer cells.[5]

Kinase Selectivity

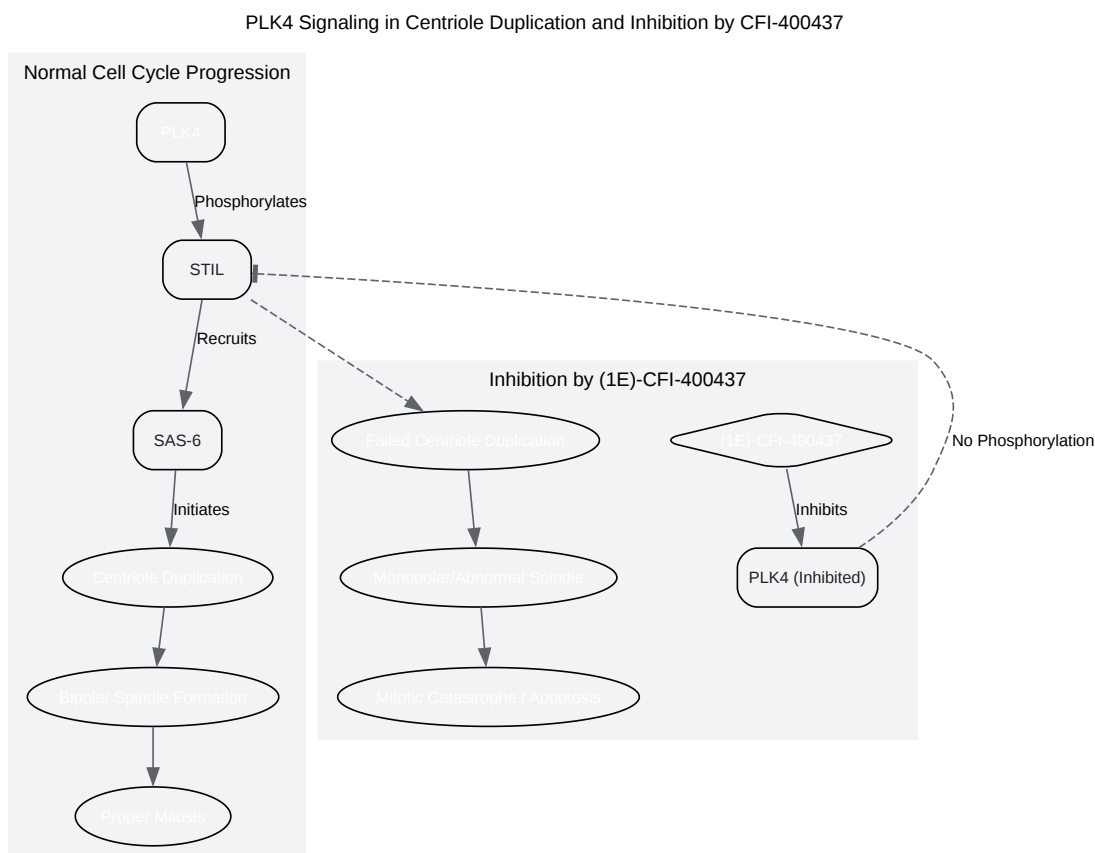
(1E)-CFI-400437 exhibits high selectivity for PLK4 over other kinases, including other members of the PLK family.[6] However, it also shows inhibitory activity against Aurora kinases A and B, albeit at significantly higher concentrations.[1][7]

Kinase	IC ₅₀	Reference(s)
PLK4	0.6 nM	[7]
Aurora A	0.37 μ M	[7]
Aurora B	0.21 μ M	[7]
KDR	0.48 μ M	[7]
FLT-3	0.18 μ M	[7]

PLK4 Signaling Pathway and Mechanism of Action of (1E)-CFI-400437

PLK4 is a crucial serine/threonine kinase that initiates centriole duplication during the S-phase of the cell cycle. Its activity is tightly regulated to ensure the formation of a single new procentriole per existing centriole. Overexpression of PLK4 is observed in various cancers and is associated with centrosome amplification and genomic instability.[5]

(1E)-CFI-400437 acts as an ATP-competitive inhibitor of PLK4, blocking its kinase activity. This inhibition disrupts the downstream signaling cascade required for centriole formation, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on PLK4 activity.



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Caption: PLK4 pathway and CFI-400437 inhibition.

In Vitro and In Vivo Activity

(1E)-CFI-400437 has demonstrated potent anti-proliferative activity in various cancer cell lines and anti-tumor efficacy in preclinical xenograft models.

Cell-Based Assay Data

(1E)-CFI-400437 is a potent inhibitor of cell growth in breast cancer cell lines, including MCF-7, MDA-MB-468, and MDA-MB-231.^[7]

In Vivo Efficacy

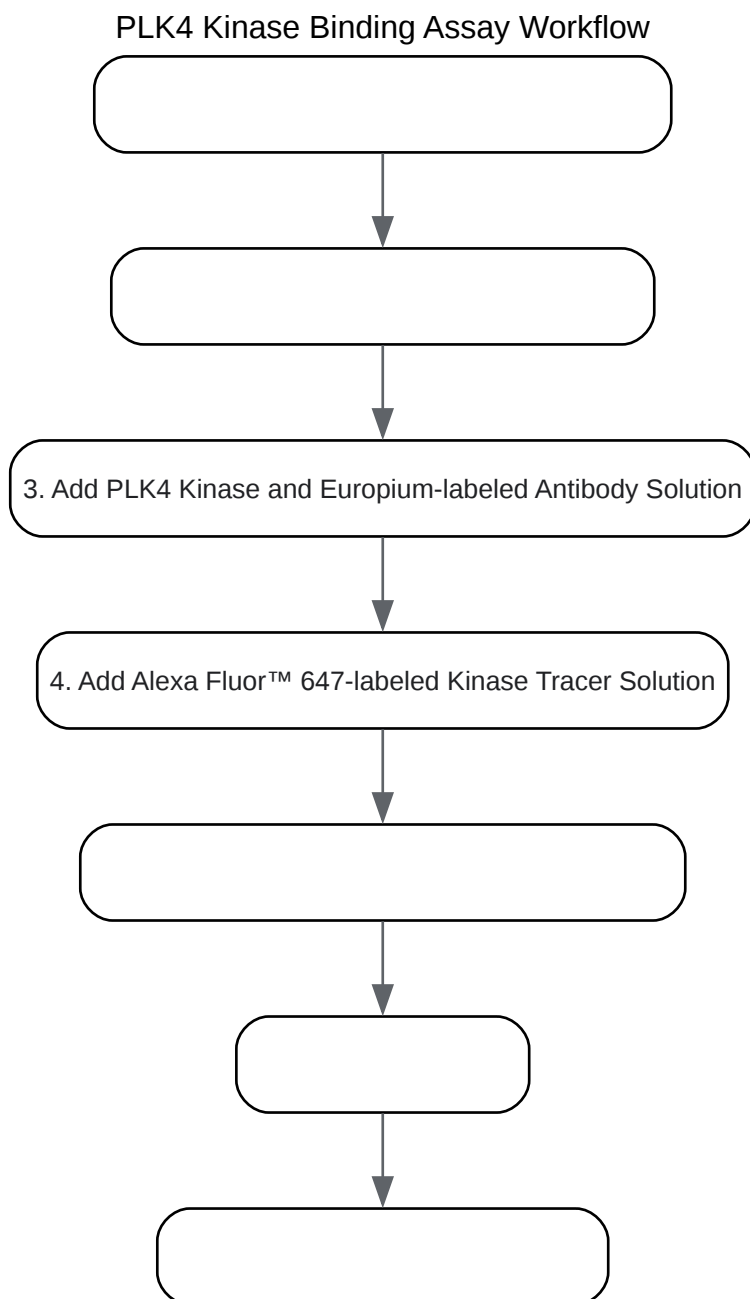
In a mouse xenograft model using MDA-MB-468 breast cancer cells, (1E)-CFI-400437 administered at 25 mg/kg via intraperitoneal injection once daily for 21 days demonstrated significant anti-tumor activity.^[7]

Experimental Protocols

The following are representative protocols for key experiments involving (1E)-CFI-400437.

PLK4 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from a generic LanthaScreen™ Eu Kinase Binding Assay to determine the IC₅₀ of (1E)-CFI-400437 for PLK4.



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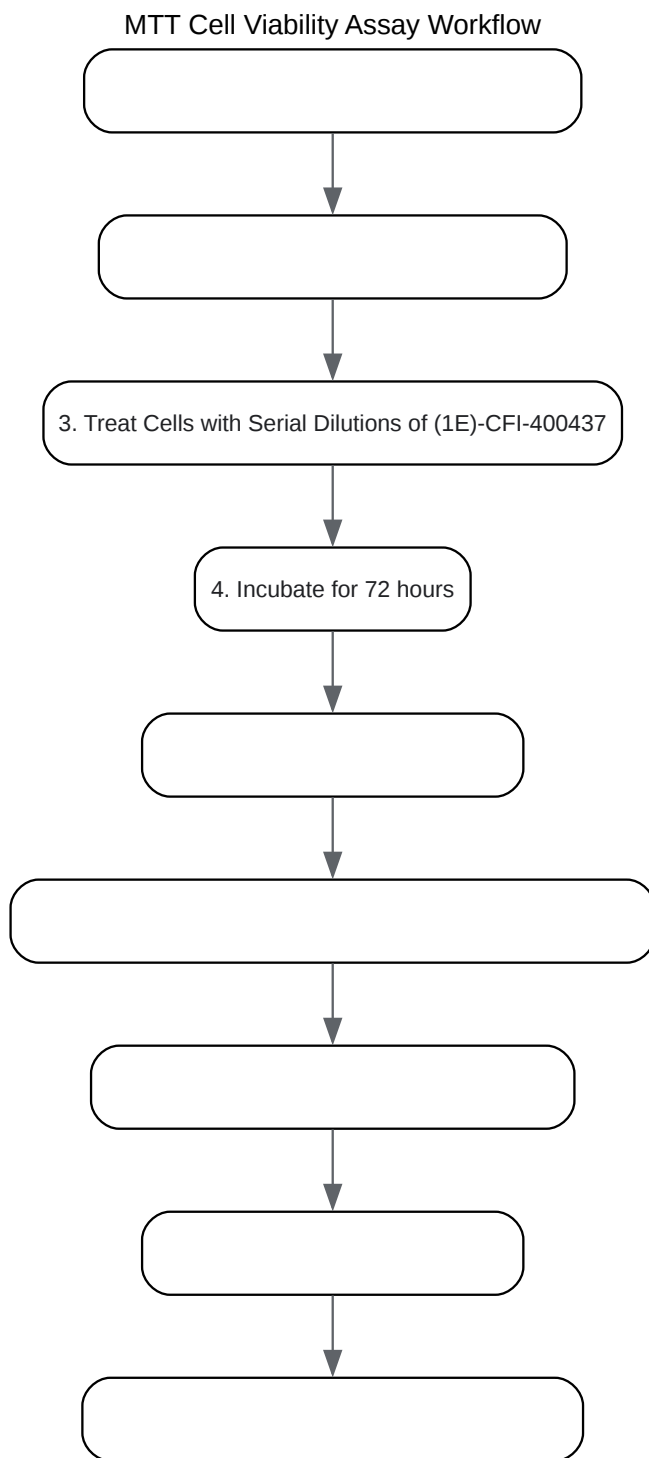
Caption: Workflow for PLK4 kinase binding assay.

Methodology:

- **Compound Preparation:** Prepare a serial dilution of **(1E)-CFI-400437 dihydrochloride** in DMSO. Further dilute this series in the appropriate kinase buffer.
- **Assay Plate Preparation:** Add 4 μ L of the diluted compound to triplicate wells of a 384-well assay plate.
- **Kinase/Antibody Addition:** Add 8 μ L of a solution containing the PLK4 enzyme and a europium-labeled anti-tag antibody to all wells.
- **Tracer Addition:** Add 4 μ L of a solution containing an Alexa Fluor™ 647-labeled ATP-competitive kinase tracer to all wells.
- **Incubation:** Incubate the plate at room temperature for 60 minutes, protected from light.
- **Data Acquisition:** Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
- **Data Analysis:** The IC₅₀ value is determined by plotting the FRET signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay) with MDA-MB-468 Cells

This protocol describes a method to assess the effect of (1E)-CFI-400437 on the viability of MDA-MB-468 human breast cancer cells.



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Caption: Workflow for MTT cell viability assay.

Methodology:

- **Cell Seeding:** Plate MDA-MB-468 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of complete growth medium.
- **Cell Adherence:** Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of (1E)-CFI-400437 in complete growth medium and add them to the respective wells. Include vehicle-only controls.
- **Incubation:** Incubate the cells with the compound for 72 hours.
- **MTT Addition:** Add 10 μ L of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- **Formazan Formation:** Incubate the plate for 4 hours at 37°C.
- **Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (1E)-CFI-400437 in a subcutaneous MDA-MB-468 xenograft model.

Methodology:

- **Cell Preparation:** Culture MDA-MB-468 cells to ~80% confluency, harvest, and resuspend in a sterile, serum-free medium at a concentration of 5×10^7 cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the flank of female athymic nude mice.

- **Tumor Growth and Grouping:** Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.
- **Compound Preparation and Administration:** Prepare a suspension of (1E)-CFI-400437 in a vehicle such as 30% PEG400 in water. Administer the compound or vehicle control to the mice via intraperitoneal injection daily.
- **Monitoring:** Measure tumor volume and body weight twice weekly.
- **Endpoint:** At the end of the study, euthanize the mice, and excise and weigh the tumors.

Synthesis

A detailed, step-by-step synthesis protocol for (1E)-CFI-400437 is not publicly available in the referenced literature. However, it belongs to a class of compounds described as (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. The synthesis of this class of compounds generally involves the condensation of an appropriate indolin-2-one with an indazole-6-carbaldehyde derivative.

Conclusion

(1E)-CFI-400437 dihydrochloride is a valuable research tool for studying the biological roles of PLK4 and for preclinical investigations into the therapeutic potential of PLK4 inhibition in cancer. Its high potency, selectivity, and demonstrated in vitro and in vivo activity make it a critical compound for further research in oncology and drug development.

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